1-(Isoquinolin-1-yl)ethanone

Antimalarial Medicinal Chemistry Thiosemicarbazone

Researchers requiring a validated 1-acetyl isoquinoline scaffold for antiviral or antimalarial SAR campaigns often face supply inconsistency and isomer contamination. This building block eliminates those risks with confirmed positional integrity at the 1-position, critical for reproducing published thiosemicarbazone activity. - Enables synthesis of Series III & IX thiosemicarbazones with curative in vivo antimalarial efficacy at 40-160 mg/kg in a murine P. berghei model. - Generates HSV-1/HSV-2 inhibitor analogs demonstrating a mean IC50 of 1.1 µg/mL against viral replication. - Supported by a published high-yielding (62%) route from 1-cyanoisoquinoline, facilitating internal scale-up.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 58022-21-2
Cat. No. B1590090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoquinolin-1-yl)ethanone
CAS58022-21-2
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CC2=CC=CC=C21
InChIInChI=1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3
InChIKeyUBOQZJCKVLWPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Isoquinolin-1-yl)ethanone Procurement Guide


1-(Isoquinolin-1-yl)ethanone (1-acetylisoquinoline) is a heterocyclic organic compound featuring an acetyl group at the 1-position of the isoquinoline scaffold [1]. This structure provides a versatile platform for synthetic derivatization, making it a valuable building block in drug discovery [1]. Its procurement is primarily driven by its role as a precursor in the synthesis of biologically active thiosemicarbazones, which have demonstrated antiviral and antimalarial properties in preclinical models [2]. The compound is commercially available at standard research purities (95-98%) .

Suitable for thiosemicarbazone synthesis for antimalarial and antiviral lead exploration
Supports positional isomer SAR studies with distinct acetyl substitution patterns
Documented synthetic route from 1-cyanoisoquinoline offers reproducible supply

Why 1-(Isoquinolin-1-yl)ethanone Is Irreplaceable


The substitution pattern on the isoquinoline ring is critical for downstream biological activity. While 1-(isoquinolin-1-yl)ethanone, 3-acetylisoquinoline, and 6-acetylisoquinoline share the same molecular formula and core structure, their reactivity and the pharmacological profile of their derivatives differ significantly. Studies have shown that thiosemicarbazones derived from 1-acetylisoquinoline exhibit distinct antimalarial efficacy and structure-activity relationships (SAR) compared to those derived from the 3-acetyl isomer [1]. Substituting the 1-acetyl building block for another positional isomer will result in a different chemical entity with an unvalidated biological profile, potentially leading to a loss of target activity or altered pharmacokinetics. This guide details the specific, quantifiable evidence that differentiates 1-(isoquinolin-1-yl)ethanone from its closest in-class analogs.

Positional Isomer
1-Acetyl substitution yields distinct thiosemicarbazone bioactivity compared to 3- or 6-acetyl isomers; antimalarial SAR does not transfer between positional variants.
Replacements may lead to unvalidated biological profiles and require full re-characterization.
Physicochemical
Melting point and boiling point differ significantly from 3-acetyl isomer, potentially altering purification and handling workflows.
Synthetic procedures optimized for another isomer may not apply directly.
Yield / Supply
3-Acetylisoquinoline synthesis is reported to be lower-yielding; direct substitution may increase procurement risk or cost.
Verify scalability of the alternative route before switching.

1-(Isoquinolin-1-yl)ethanone Differentiation vs. Analogs


In Vivo Antimalarial Comparison with 3-Acetyl Analog

In a comparative study, thiosemicarbazones derived from 1-acetylisoquinoline (Series III and IX) and 3-acetylisoquinoline (Series V and VII) were evaluated for antimalarial activity in mice infected with Plasmodium berghei. Both series achieved significant curative effects at similar dose ranges [1][2].

In vivo antimalarial comparison
Cross-study comparable
Curative dose range 40–160 mg/kg in P. berghei mouse model
1- and 3-acetyl derivatives achieve comparable model-response endpoints
Supports 1-position as a viable scaffold without efficacy penalty in this model
Antimalarial Medicinal Chemistry Thiosemicarbazone

Broad-Spectrum Anti-HSV Activity

Thiosemicarbazone derivatives synthesized from 1-acetylisoquinoline were part of a larger study that evaluated their ability to inhibit Herpes Simplex Virus (HSV) replication. The entire class of compounds, including those from 2-acetylpyridine and 2-acetylquinoline, demonstrated a mean 50% inhibitory concentration (IC50) of 1.1 µg/mL against both HSV-1 and HSV-2 in vitro [1].

Broad-spectrum anti-HSV activity
Class-level inference
Class mean IC50 1.1 µg/mL (HSV-1/HSV-2 in vitro)
1-Acetylisoquinoline scaffold yields derivatives with equivalent class-level antiviral response
Data to verify for individual compounds; class-level inference only
Antiviral Herpes Simplex Virus Thiosemicarbazone

Physicochemical Differences vs. 3-Acetyl Isoquinoline

The position of the acetyl group significantly alters the compound's physical properties, which are crucial for handling, purification, and formulation. The 1-acetyl isomer exhibits a different melting point and boiling point compared to the 3-acetyl isomer, reflecting differences in molecular packing and intermolecular interactions .

Physicochemical differences
Cross-study comparable
Mp 48 °C (1-acetyl) vs 88 °C (3-acetyl); Bp ~150 °C vs ~89 °C (12 Torr)
Distinct thermal properties may influence synthesis, purification, and formulation steps
Lower melting point of 1-isomer could be advantageous for liquid-phase reactions
Physicochemical Drug Design Property Comparison

High-Yield and Reproducible Synthesis

A well-established and reliable synthesis for 1-(Isoquinolin-1-yl)ethanone provides a significant practical advantage for its use as a building block. Starting from the commercially available 1-cyanoisoquinoline, a Grignard reaction followed by hydrolysis yields the desired ketone with a reported yield of 62% . This stands in contrast to the more variable yields often encountered in the synthesis of other acetylisoquinoline isomers.

High-yield synthesis
Supporting evidence
62% reported yield from 1-cyanoisoquinoline
Robust synthesis supports supply security and cost predictability
>12 percentage points higher than typical 3-acetyl isomer yields
Synthetic Chemistry Process Chemistry Yield

1-(Isoquinolin-1-yl)ethanone Evidence-Based Applications


Antimalarial Thiosemicarbazone Development

This is the primary validated application scenario. Procure 1-(Isoquinolin-1-yl)ethanone as a starting material to synthesize a library of thiosemicarbazone derivatives (Series III and IX) for evaluation against Plasmodium parasites. The evidence supports that this scaffold can yield compounds with curative activity in an in vivo murine model at doses of 40-160 mg/kg [1].

Broad-Spectrum Antiviral Candidate Synthesis

Use 1-(Isoquinolin-1-yl)ethanone to generate thiosemicarbazone analogs for in vitro screening against HSV-1 and HSV-2. The compound's derivatives have been shown, as part of a class, to possess a mean IC50 of 1.1 µg/mL against viral replication, making it a promising starting point for hit-to-lead optimization [2].

Positional Isomer SAR Studies

Procure 1-(Isoquinolin-1-yl)ethanone alongside its 3- and 6-acetyl isomers to conduct systematic structure-activity relationship (SAR) studies. The distinct physicochemical properties and the resulting differences in the biological profile of their derivatives (as shown in the comparative antimalarial data [1][3]) allow for a nuanced exploration of how acetyl group position influences target binding and pharmacokinetics.

Process Chemistry Scale-Up

Leverage the published, high-yielding (62%) synthetic route from 1-cyanoisoquinoline as a reliable foundation for scaling up production of the building block for internal medicinal chemistry campaigns, reducing dependence on external supply chains.

Application
Selection Property
Validation Focus
Antimalarial thiosemicarbazone synthesis
Model-response endpoint context
Plasmodium in vivo dose-range review
Antiviral lead generation (HSV)
Antiviral screening context
HSV-1/HSV-2 IC50 assay interpretation
Positional isomer SAR studies
Isomer-specific SAR review
Bioactivity and physicochemical profiling
Process chemistry scale-up
Published synthetic route
Yield and reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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